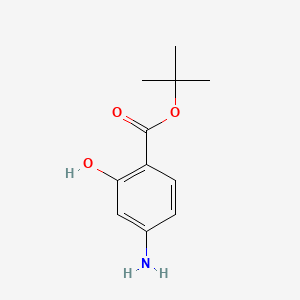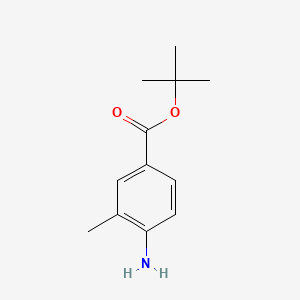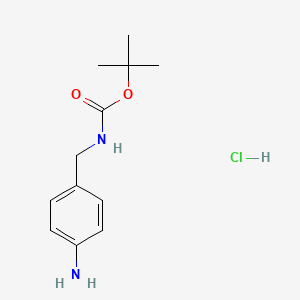
Prenalterol Methyl Ether Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prenalterol Methyl Ether Hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C13H22ClNO3 and a molecular weight of 275.77 . Prenalterol, the parent compound of Prenalterol Methyl Ether Hydrochloride, is a cardiac stimulant which acts as a β1 adrenoreceptor agonist .
Synthesis Analysis
The synthesis of Prenalterol involves a stereospecific process. It exhibits adrenergic agonist activity despite having an interposed oxymethylene group . A new synthesis of the mono-enantiomeric chiral drug prenalterol is based on the symmetry-breaking phenomenon, specifically, the spontaneous resolution of 4-hydroxyphenyl glycerol ether .Molecular Structure Analysis
The single crystal X-ray diffraction method was used to investigate the molecular structure of Prenalterol . The type of prenalterol supramolecular motif (SMM) is a chirality driven property, dictated by the enantiomeric composition of the crystals .Chemical Reactions Analysis
Ethers, like Prenalterol Methyl Ether Hydrochloride, are known to be unreactive towards most reagents, making them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids .Applications De Recherche Scientifique
Cardiovascular Effects and Hemodynamic Responses
Prenalterol Methyl Ether Hydrochloride, known for its cardio-selective beta-adrenergic receptor agonist properties, has been studied for its cardiovascular effects in various scientific research contexts. An investigation into its impact on normal male volunteers revealed significant increases in cardiac output, primarily due to an enhancement in stroke volume, with minimal changes in heart rate. This study highlighted prenalterol's potential in modulating myocardial contractility and peripheral resistance without markedly affecting mean arterial pressure (Scott et al., 1979).
Analytical Detection Techniques
The quantitative determination of prenalterol in biological matrices has seen advancements through methodologies such as gas-liquid chromatography and mass spectrometry. These techniques have allowed for the sensitive and selective analysis of prenalterol levels in plasma and urine, aiding in the understanding of its pharmacokinetic profile (Degen & Ervik, 1981; Ervik, Kylberg-Hanssen, & Lagerström, 1982).
Methodological Developments in Determination
Further methodological developments include a polarographic approach for the determination of prenalterol hydrochloride, providing a simple and sensitive means to quantify this compound in its pure form or within dosage preparations. This approach underlines the ongoing efforts to refine analytical techniques for better understanding the pharmacological applications of prenalterol (Aly, Belal, & Walash, 1995).
Spectrofluorimetric Analysis
A spectrofluorimetric method was introduced for the determination of prenalterol hydrochloride in pharmaceutical and biological contexts, based on its reaction with nitroso-derivatives, showcasing the versatility of analytical methods in tracking the presence and concentration of prenalterol across different mediums (Aly, 1999).
Propriétés
Numéro CAS |
96996-91-7 |
|---|---|
Nom du produit |
Prenalterol Methyl Ether Hydrochloride |
Formule moléculaire |
C13H22ClNO3 |
Poids moléculaire |
275.773 |
Nom IUPAC |
(2S)-1-(4-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C13H21NO3.ClH/c1-10(2)14-8-11(15)9-17-13-6-4-12(16-3)5-7-13;/h4-7,10-11,14-15H,8-9H2,1-3H3;1H/t11-;/m0./s1 |
Clé InChI |
WZFSGECBIBEGCS-MERQFXBCSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)OC)O.Cl |
Synonymes |
S)-1-(4-Methoxyphenoxy)-3-[(1-methylethyl)amino]-2-propanol Hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



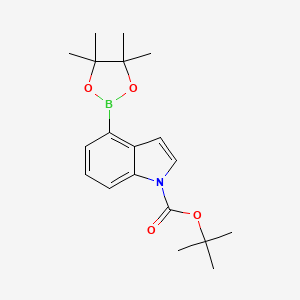
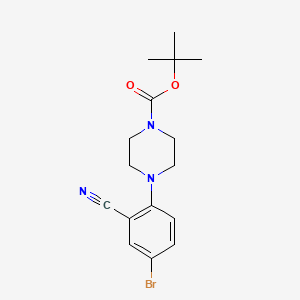
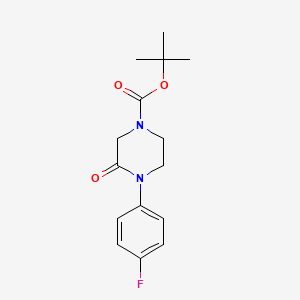
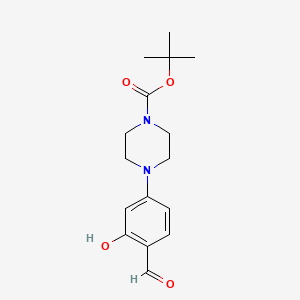
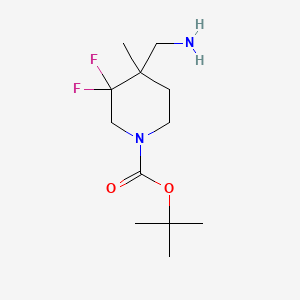
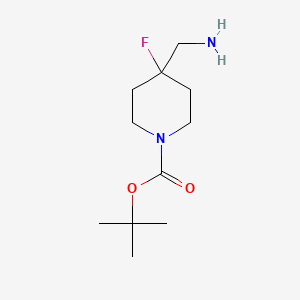
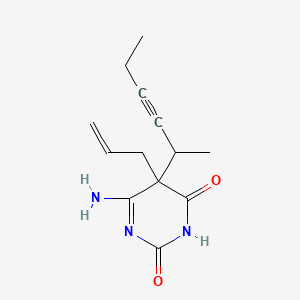
![tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B592289.png)
![Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B592290.png)
![tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride](/img/structure/B592291.png)
